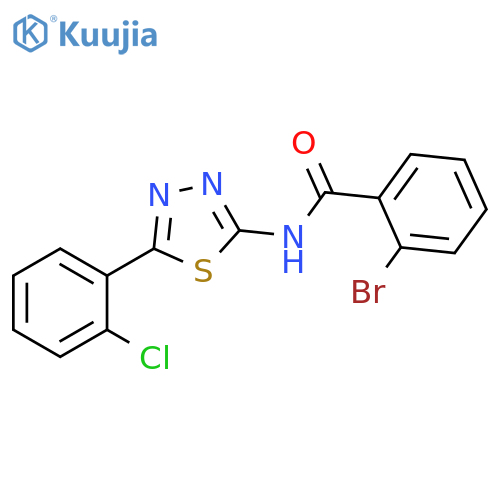

Cas no 314047-81-9 (2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)

314047-81-9 structure

商品名:2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide

2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide

- 2-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

- Benzamide, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-

- Oprea1_525050

- AKOS000656187

- AB00667331-01

- F0326-0308

- SR-01000405728-1

- Oprea1_872165

- 314047-81-9

- SR-01000405728

- 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

-

- インチ: 1S/C15H9BrClN3OS/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)

- InChIKey: JKYWRYRHVGQKLQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2Cl)S1)(=O)C1=CC=CC=C1Br

計算された属性

- せいみつぶんしりょう: 392.93382g/mol

- どういたいしつりょう: 392.93382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 83.1Ų

じっけんとくせい

- 密度みつど: 1.660±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.01±0.50(Predicted)

2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0326-0308-2mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-30mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-2μmol |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-1mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-4mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-20μmol |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-3mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-5mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-15mg |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0326-0308-10μmol |

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

314047-81-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

314047-81-9 (2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 506-17-2(cis-Vaccenic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量